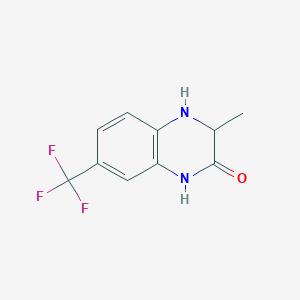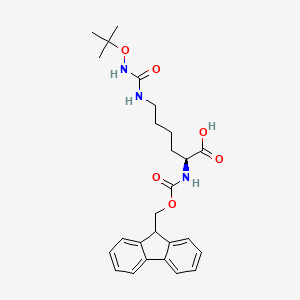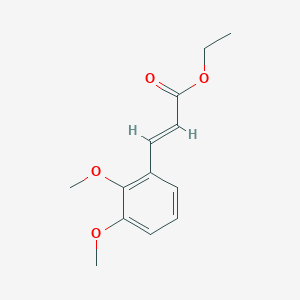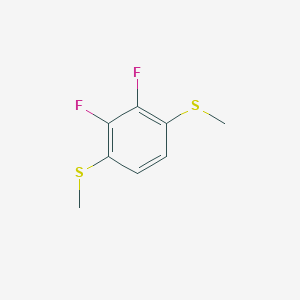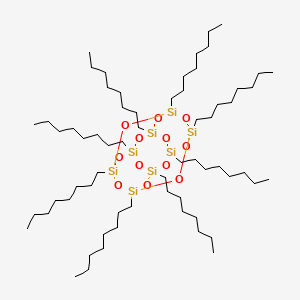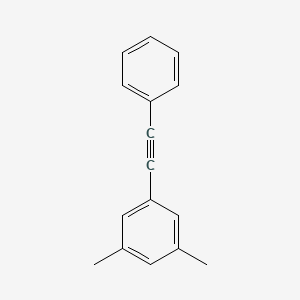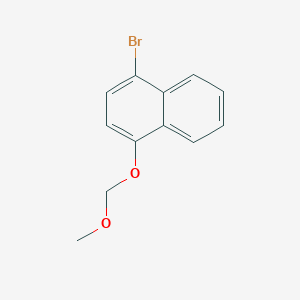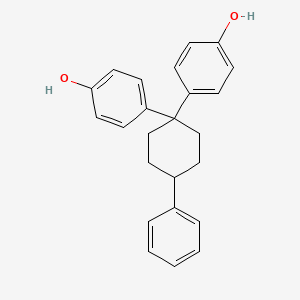
4,4'-(4-Phenylcyclohexylidene)bisphenol
Descripción general
Descripción
4,4'-(4-Phenylcyclohexylidene)bisphenol, also known as 4,4'-Bis(4-hydroxyphenyl)cyclohexane (BPCH) or 4,4'-Isopropylidenediphenol (IPDP), is an important industrial chemical that has been used in a variety of applications. BPCH is a white, crystalline solid with a melting point of 206 °C and a molecular weight of 262.3 g/mol. It is a highly hydrophobic compound, insoluble in water, and is mainly used as a monomer in the production of polymers, paints, coatings, and adhesives. In addition, BPCH has also been used as an antioxidant in food packaging and as a plasticizer for PVC.
Mecanismo De Acción
The exact mechanism of action of BPCH is not yet fully understood. However, it is believed that BPCH works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. BPCH has also been shown to inhibit the production of reactive oxygen species (ROS), which are associated with oxidative stress and cell damage.
Biochemical and Physiological Effects
BPCH has been shown to have a range of biochemical and physiological effects. In animal studies, BPCH has been shown to reduce inflammation, improve wound healing, and reduce the risk of cardiovascular disease. BPCH has also been shown to reduce the growth of certain types of cancer cells, and to reduce oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using BPCH in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. BPCH is also relatively stable and has a low toxicity, making it safe to use in the laboratory. However, BPCH does have some limitations, such as its low water solubility, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
The potential applications of BPCH are vast, and there are many future directions for research. One potential application is in drug delivery systems, as BPCH has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. BPCH could also be used as a food preservative, as it has been shown to reduce the growth of certain types of cancer cells. Additionally, BPCH could be used as a plasticizer for PVC and as an antioxidant in food packaging. Finally, BPCH could be used as a skin care product, as it has been shown to reduce oxidative stress and cell damage.
Aplicaciones Científicas De Investigación
BPCH has been studied extensively in the scientific research community due to its potential applications in the pharmaceutical, food, and cosmetic industries. In particular, BPCH has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for use in drug delivery systems, food preservatives, and skin care products. BPCH has also been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of several types of cancer cells.
Propiedades
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-phenylcyclohexyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c25-22-10-6-20(7-11-22)24(21-8-12-23(26)13-9-21)16-14-19(15-17-24)18-4-2-1-3-5-18/h1-13,19,25-26H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWWXYNBBKULSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
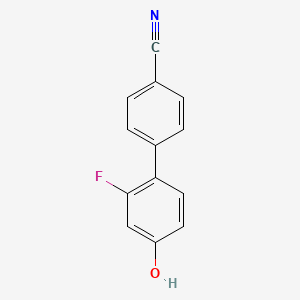
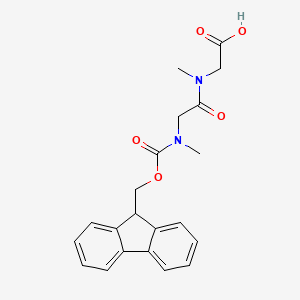
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
